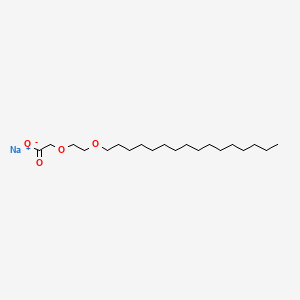

Sodium;2-(2-hexadecoxyethoxy)acetate

Description

Sodium;2-(2-hexadecoxyethoxy)acetate is a sodium salt of a carboxylic acid derivative featuring a hexadecoxyethoxy (C₁₆H₃₃-O-CH₂CH₂-O-) group. This structure confers surfactant properties due to the hydrophilic carboxylate head and the hydrophobic hexadecyl chain. The compound is hypothesized to exhibit micelle-forming behavior, making it relevant in detergent formulations, emulsifiers, or pharmaceutical delivery systems.

Properties

CAS No. |

33939-65-0 |

|---|---|

Molecular Formula |

C20H39NaO4 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

sodium;2-(2-hexadecoxyethoxy)acetate |

InChI |

InChI=1S/C20H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-18-24-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 |

InChI Key |

DWPSYGLTBCBSMP-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCOCCOCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOCC(=O)[O-].[Na+] |

Other CAS No. |

33939-65-0 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-(2-hexadecoxyethoxy)acetate typically involves the reaction of cetyl alcohol with ethylene oxide to form ceteth-13, which is then carboxylated using chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction conditions generally include:

Cetyl Alcohol and Ethylene Oxide Reaction: This step is carried out under controlled temperature and pressure to ensure the formation of ceteth-13.

Carboxylation: The ceteth-13 is then reacted with chloroacetic acid in an alkaline medium to form sodium ceteth-13 carboxylate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the high volumes of reactants.

Continuous Monitoring: The reaction conditions such as temperature, pressure, and pH are continuously monitored to ensure consistent product quality.

Purification: The final product is purified through filtration and drying processes to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(2-hexadecoxyethoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces esters or amides depending on the nucleophile used.

Scientific Research Applications

Sodium;2-(2-hexadecoxyethoxy)acetate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell lysis buffers and protein extraction protocols.

Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.

Industry: Widely used in the textile, leather, and cosmetic industries as a cleansing and emulsifying agent.

Mechanism of Action

The mechanism of action of sodium;2-(2-hexadecoxyethoxy)acetate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification and cleansing .

Comparison with Similar Compounds

Sodium (2-Hydroxyethoxy)Acetate

- Molecular Formula : C₄H₇NaO₄ .

- Structure : Contains a hydroxyl group (-OH) on the ethoxy spacer instead of a hexadecyl chain.

- Properties : Higher hydrophilicity due to the -OH group, leading to increased water solubility. Likely lower surfactant efficiency compared to longer-chain analogs.

- Applications : Used in mild detergents or cosmetic formulations where moderate hydrophobicity is sufficient .

Sodium;2-(2-Hydroxydodecoxy)Acetate

- Molecular Formula : C₁₄H₂₇NaO₄ (inferred).

- Structure : Dodecoxy (C₁₂H₂₅-O-) chain with a hydroxyl substituent.

- Properties : Intermediate hydrophobicity (C₁₂ chain) compared to the target compound (C₁₆). The hydroxyl group enhances solubility but reduces micellar stability.

- Applications: Potential use in biodegradable surfactants or agrochemicals .

2-(Dodecyloxy)Ethoxy)Acetic Acid (Free Acid Form)

2-(2-Methoxyethoxy)Acetic Acid

- Molecular Formula : C₅H₁₀O₄ .

- Structure : Methoxy (-OCH₃) substituent instead of a long alkyl chain.

- Properties : Highly hydrophilic due to the short methoxy group; unsuitable as a surfactant but useful as a solvent or intermediate in organic synthesis.

- Applications : Laboratory reagent or pharmaceutical excipient .

Sodium [2-(2-Heptadecyl-4,5-Dihydro-1H-Imidazol-1-Yl)Ethoxy]Acetate

- Molecular Formula : C₂₄H₄₃N₂NaO₃ (inferred) .

- Structure : Heptadecyl (C₁₇) chain with an imidazole ring.

- Applications : Niche applications in material science or specialized surfactants .

Comparative Data Table

| Compound Name | Molecular Formula | Alkyl Chain Length | Key Substituent | Solubility (Water) | Critical Applications |

|---|---|---|---|---|---|

| Sodium;2-(2-hexadecoxyethoxy)acetate | C₂₀H₃₉NaO₄ (inferred) | C₁₆ | Ethoxy spacer | Moderate | Industrial surfactants |

| Sodium (2-hydroxyethoxy)acetate | C₄H₇NaO₄ | None | Hydroxyl (-OH) | High | Cosmetics, mild detergents |

| Sodium;2-(2-hydroxydodecoxy)acetate | C₁₄H₂₇NaO₄ | C₁₂ | Hydroxyl (-OH) | Moderate | Biodegradable surfactants |

| 2-(Dodecyloxy)ethoxy)acetic acid | C₁₆H₃₂O₄ | C₁₂ | Ethoxy spacer (acid) | Low | Surfactant precursor |

| 2-(2-Methoxyethoxy)acetic acid | C₅H₁₀O₄ | None | Methoxy (-OCH₃) | High | Laboratory reagent |

Key Research Findings

- Chain Length vs. Surfactant Efficiency : Longer alkyl chains (e.g., C₁₆ in the target compound) reduce critical micelle concentration (CMC), enhancing surfactant efficiency compared to shorter-chain analogs (e.g., C₁₂) .

- Thermal Stability : Sodium acetate derivatives (e.g., sodium acetate trihydrate) exhibit phase transitions under heating, suggesting similar thermal sensitivity in ethoxylated analogs .

- Safety Profile : Unlike sodium chloroacetate (hazardous due to -Cl ), the target compound’s lack of reactive substituents implies safer handling, akin to sodium diacetate (GRAS-listed food additive ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.